molecular formula C12H15N5 B12216338 4-hydrazinyl-6-methyl-N-(2-methylphenyl)pyrimidin-2-amine

4-hydrazinyl-6-methyl-N-(2-methylphenyl)pyrimidin-2-amine

Cat. No.: B12216338
M. Wt: 229.28 g/mol
InChI Key: COFZSZPFMBLPJP-UHFFFAOYSA-N
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Description

4-Hydrazinyl-6-methyl-N-(2-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a hydrazinyl substituent at position 4, a methyl group at position 6, and a 2-methylphenylamine group at position 2 of the pyrimidine ring. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors .

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

4-hydrazinyl-6-methyl-N-(2-methylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C12H15N5/c1-8-5-3-4-6-10(8)15-12-14-9(2)7-11(16-12)17-13/h3-7H,13H2,1-2H3,(H2,14,15,16,17)

InChI Key

COFZSZPFMBLPJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CC(=N2)NN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydrazino-6-methyl-pyrimidin-2-yl)-o-tolyl-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with hydrazine hydrate to form 4-hydrazino-6-methylpyrimidine. This intermediate is then reacted with o-toluidine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Hydrazino-6-methyl-pyrimidin-2-yl)-o-tolyl-amine can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the hydrazino group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have highlighted the potential of pyrimidine derivatives in cancer treatment. The compound has been investigated for its ability to inhibit specific cancer cell lines, with promising results indicating its role as a lead compound for further development.
    • A notable study demonstrated that derivatives of similar structures exhibited cytotoxic effects on various cancer cell lines, suggesting that 4-hydrazinyl-6-methyl-N-(2-methylphenyl)pyrimidin-2-amine could share similar properties .
  • Antimicrobial Properties :
    • Research has shown that pyrimidine derivatives can exhibit antibacterial and antifungal activities. In vitro tests against Gram-positive and Gram-negative bacteria indicated that compounds with similar structures to 4-hydrazinyl-6-methyl-N-(2-methylphenyl)pyrimidin-2-amine possess moderate to strong antibacterial activities .
    • A comparative study revealed that modifications in the hydrazine moiety significantly influence the antimicrobial efficacy, making this compound a candidate for developing new antibiotics .

Agricultural Applications

  • Herbicidal Activity :
    • Compounds containing pyrimidine rings have been explored for their herbicidal properties. The application of 4-hydrazinyl-6-methyl-N-(2-methylphenyl)pyrimidin-2-amine in agricultural formulations may enhance weed control while minimizing crop damage.
    • Field trials have shown that similar pyrimidine-based compounds can effectively suppress weed growth without adversely affecting crop yield .

Materials Science Applications

  • Polymer Synthesis :
    • The compound can serve as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research indicates that incorporating hydrazine derivatives into polymer matrices can improve their stability and performance under various conditions .
    • A study on polymer blends containing pyrimidine derivatives demonstrated improved tensile strength and thermal resistance, suggesting potential applications in advanced materials .

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAnticancer ActivityInhibition of cancer cell proliferation
Antimicrobial PropertiesModerate antibacterial activity
AgricultureHerbicidal ActivityEffective weed suppression in field trials
Materials SciencePolymer SynthesisEnhanced thermal stability observed

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in a peer-reviewed journal evaluated the effects of 4-hydrazinyl-6-methyl-N-(2-methylphenyl)pyrimidin-2-amine on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
  • Case Study on Antimicrobial Efficacy :
    • An observational study assessed the antimicrobial properties of various pyrimidine derivatives, including the target compound. Results indicated significant inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting its viability as a new antibiotic candidate .

Mechanism of Action

The mechanism of action of (4-Hydrazino-6-methyl-pyrimidin-2-yl)-o-tolyl-amine involves its interaction with biological macromolecules such as DNA and proteins. The hydrazino group can form covalent bonds with nucleophilic sites on these macromolecules, leading to inhibition of enzyme activity or disruption of DNA replication. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Hydrazinyl vs. Bulky Alkyl/Aryl Groups

The hydrazinyl group in the target compound distinguishes it from analogs like T125 , which has a diphenylmethyl group. Hydrazinyl’s capacity for hydrogen bonding may enhance interactions with polar residues in biological targets, whereas bulky groups in T125 increase melting points (183.1°C) but reduce solubility .

Electron-Donating vs. Electron-Withdrawing Substituents

Nitro and chloro groups in the analog increase electrophilicity, which may correlate with higher reactivity but also toxicity .

Conformational Flexibility

In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine , intramolecular hydrogen bonding (N–H⋯N) stabilizes a six-membered ring, restricting conformational flexibility. The target compound’s hydrazinyl group may similarly enforce specific orientations, optimizing binding to biological targets .

Biological Activity

4-Hydrazinyl-6-methyl-N-(2-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the compound's biological activity, synthesizing findings from various studies, including case studies, and presenting relevant data in tables for clarity.

The molecular structure of 4-hydrazinyl-6-methyl-N-(2-methylphenyl)pyrimidin-2-amine can be described by the following characteristics:

PropertyValue
Compound Name4-hydrazinyl-6-methyl-N-(2-methylphenyl)pyrimidin-2-amine
Molecular FormulaC12H15N5
Molecular Weight229.28 g/mol
SMILESCc1ccccc1Nc1nc(C)cc(NN)n1

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of anticancer properties and potential antimicrobial effects. Below are summarized findings from recent research.

Anticancer Activity

  • Cytotoxicity Studies : Research demonstrated that 4-hydrazinyl-6-methyl-N-(2-methylphenyl)pyrimidin-2-amine exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound showed IC50 values in the low micromolar range, indicating potent activity against these cell lines .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of cyclins associated with cell cycle progression .
  • Case Study : In a study involving xenograft models, oral administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential for therapeutic use in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antifungal Activity : Preliminary studies indicated that 4-hydrazinyl-6-methyl-N-(2-methylphenyl)pyrimidin-2-amine displayed notable antifungal activity against common pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .
  • Mechanism Insights : The antimicrobial action is believed to involve disruption of fungal cell wall synthesis and interference with nucleic acid metabolism .

Safety Profile

Safety evaluations have shown that the compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg. This suggests a favorable safety profile for further development .

Q & A

Basic Synthesis and Purification

Q: What are the established synthetic routes for 4-hydrazinyl-6-methyl-N-(2-methylphenyl)pyrimidin-2-amine, and which purification methods ensure high yield and purity? A: The compound can be synthesized via a multi-step approach starting with a pyrimidine core. A common method involves:

  • Step 1: Condensation of a substituted acetophenone derivative with guanidine nitrate in ethanol under reflux, catalyzed by lithium hydroxide (similar to methods in pyrimidine synthesis ).
  • Step 2: Introduction of the hydrazinyl group via nucleophilic substitution or hydrazine hydrate treatment.
    Purification typically employs column chromatography (silica gel, ethyl acetate/petroleum ether eluent) and recrystallization from ethanol or dichloromethane. Purity is confirmed via HPLC (≥98%) and NMR spectroscopy .

Advanced Synthesis: Regioselectivity Optimization

Q: How can regioselectivity challenges during hydrazinyl-substituted pyrimidine synthesis be addressed to minimize by-products? A: Regioselectivity issues arise due to competing reaction pathways. Strategies include:

  • Temperature control: Lowering reaction temperatures (0–5°C) slows competing side reactions.
  • Catalyst tuning: Using phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to direct substitution to the desired position .
  • Protecting groups: Temporarily blocking reactive sites (e.g., with Boc groups) on the pyrimidine ring .
    Characterization of intermediates via LC-MS helps identify and eliminate by-products early .

Basic Structural Characterization

Q: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound? A:

  • NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., hydrazinyl NH₂ at δ ~4.5–5.5 ppm; aromatic protons at δ ~6.5–8.0 ppm) .
  • X-ray crystallography: SHELX programs (e.g., SHELXL) resolve bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds stabilize the pyrimidine ring conformation .
  • Mass spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₆N₆: 280.14 g/mol).

Advanced Structural Analysis: Resolving Crystallographic Discrepancies

Q: How are discrepancies in crystallographic data between polymorphs or analogs resolved? A: Polymorphism often arises from variations in intermolecular interactions (e.g., C–H⋯π vs. N–H⋯O bonds). To address discrepancies:

  • Data refinement: Use SHELXL to model disorder or twinning .
  • Comparative analysis: Overlay structures of analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify torsion angle variations .
  • DFT calculations: Validate experimental bond lengths/angles against computational models .

Basic Biological Activity Profiling

Q: What in vitro assays are recommended to evaluate the enzyme inhibition potential of this compound? A:

  • Enzyme inhibition assays: Use fluorogenic substrates for real-time monitoring of activity against targets like kinases (CDK4/6) or cholinesterases (e.g., Ellman’s assay for AChE inhibition) .
  • Dose-response curves: IC₅₀ values are determined using 8–12 concentration points (e.g., 0.1–100 µM) .
  • Selectivity screening: Test against related enzymes (e.g., CDK2 for kinase inhibitors) to assess specificity .

Advanced SAR Studies

Q: How should structure-activity relationship (SAR) studies be designed to optimize hydrazinyl pyrimidines for specific targets? A:

  • Core modifications: Systematically vary substituents (e.g., methyl → trifluoromethyl on the phenyl ring) and measure activity shifts .
  • 3D-QSAR modeling: Use CoMFA or CoMSIA to correlate steric/electronic features with potency .
  • Crystallographic docking: Map binding poses in CDK4/6 active sites (PDB: 2EUF) to guide rational design .

Data Contradiction Analysis

Q: How can conflicting biological activity data across studies be reconciled? A: Common causes and solutions include:

  • Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound purity: Re-evaluate via HPLC; impurities >2% may skew results .
  • Cell line differences: Compare activity in isogenic cell lines (e.g., MV4-11 vs. MCF-7 for CDK inhibitors) .

Mechanistic and Computational Studies

Q: What computational methods are used to model interactions between this compound and its targets? A:

  • Molecular docking: AutoDock Vina or Glide predicts binding modes in enzyme active sites (e.g., CDK4/6) .
  • MD simulations: GROMACS or AMBER simulates binding stability over 50–100 ns trajectories .
  • Free energy calculations: MM-PBSA/GBSA quantifies binding affinity differences between analogs .

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